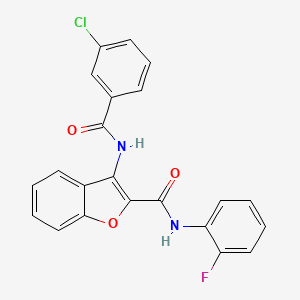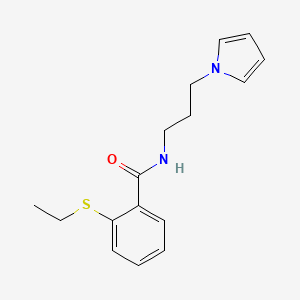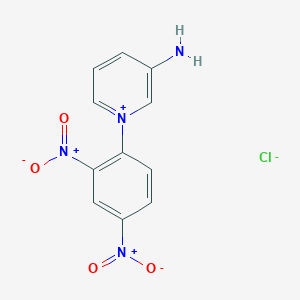
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound known for its unique structural properties and reactivity It is a pyridinium salt derived from the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly with secondary amines, leading to ring opening and subsequent ring closing (ANRORC mechanism).
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying nucleophilic addition mechanisms and other biochemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share structural similarities and are used in similar applications, particularly in materials science and electrochemical devices.
N-Phenylpyridinium Salts: These compounds also undergo nucleophilic addition and are used in organic synthesis.
Uniqueness
3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is unique due to its specific reactivity profile, which is influenced by the dinitrophenyl group. This makes it particularly useful in applications requiring precise control over nucleophilic addition and ring-opening reactions .
Eigenschaften
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYGNWZLNWZQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
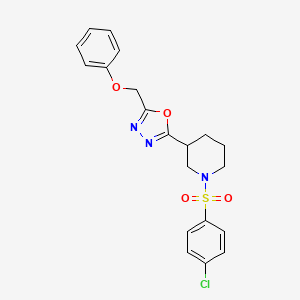

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
![{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2532779.png)
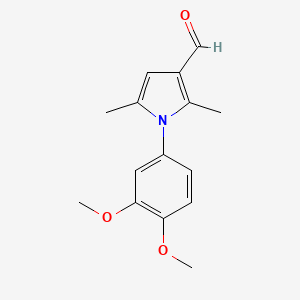
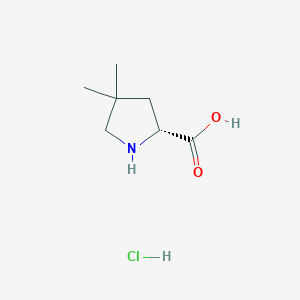
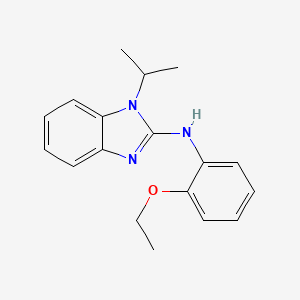
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)
